1-(Furan-3-yl)propan-2-amine
Overview
Description
1-(Furan-3-yl)propan-2-amine is an organic compound featuring a furan ring attached to a propan-2-amine group
Scientific Research Applications
1-(Furan-3-yl)propan-2-amine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Future Directions
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . Therefore, it can be inferred that 1-(Furan-3-yl)propan-2-amine may interact with various biological targets, depending on its specific structure and functional groups.
Mode of Action
Furan-containing compounds are known to interact with their targets in various ways, leading to different biological effects . The exact interaction of this compound with its targets would depend on the specific chemical structure of the compound and the nature of the target.
Biochemical Pathways
Furan derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound
Result of Action
Furan derivatives are known to exhibit a wide range of biological activities, suggesting that they may have various molecular and cellular effects . The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions in significant ways .
Cellular Effects
Furan derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furan derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Furan derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can also influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)propan-2-amine can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of furan with propyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reductive Amination: This method involves the reaction of furan-3-carbaldehyde with propylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(Furan-3-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of 1-(furan-3-yl)propan-1-ol.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various amides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid and its derivatives.
Reduction: 1-(furan-3-yl)propan-1-ol.
Substitution: Various amides and other substituted derivatives.
Comparison with Similar Compounds
1-(Furan-3-yl)ethanone
1-(Furan-3-yl)ethanol
1-(Furan-3-yl)propan-1-ol
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Properties
IUPAC Name |
1-(furan-3-yl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXMPVWLDQPMCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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